molecular formula C10H10ClN5O3 B1427704 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine CAS No. 1079275-41-4

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine

Cat. No. B1427704
M. Wt: 283.67 g/mol
InChI Key: JKSPWQPACKMUBG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule, their bonds, and the overall shape of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity with other compounds and the products formed.



Physical And Chemical Properties Analysis

This would involve studying the compound’s melting point, boiling point, solubility, color, odor, and other physical and chemical properties.


Scientific Research Applications

Synthesis and Structural Analysis

The compound 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine is involved in the synthesis of complex chemical structures. A related compound was synthesized through a multi-step process including Buchwald–Hartwig arylamination and nucleophilic aromatic substitution. Its structure was thoroughly analyzed using various spectroscopic techniques and single crystal X-ray diffraction, indicating its significance in chemical structural studies (Wydra et al., 2021).

Bioactivity and Chemical Properties

Research involving related pyrazole derivatives has shown that these compounds exhibit interesting bioactive properties. For instance, studies on the antitumor, antifungal, and antibacterial activities of pyrazole derivatives have been conducted, identifying pharmacophore sites and suggesting the potential medical and pharmaceutical applications of these compounds (Titi et al., 2020). Additionally, the compound's structural characteristics, such as planarity and molecular conformation, were studied, hinting at its relevance in the design of molecules with specific interaction capabilities (Zia-ur-Rehman et al., 2009).

Enzyme Inhibition

A series of novel pyrazolylpyridazine amines, which are structurally similar to the compound , were synthesized and showed moderate in vitro inhibition of yeast α-glucosidase. This finding underscores the potential use of such compounds in biological and medicinal chemistry, especially for designing enzyme inhibitors (Chaudhry et al., 2017).

Domino Reactions and Catalysts

In the realm of organic synthesis, related compounds have been used in domino reactions, a technique where multiple bond-forming transformations occur under a single reaction condition. This particular compound was part of a study that produced a series of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, showcasing its utility in complex organic synthesis processes (Gunasekaran et al., 2014).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other potential hazards.


Future Directions

This would involve speculating on potential future research directions, such as new synthesis methods, applications, or areas of study.


Please consult a professional chemist or a trusted source for accurate information. It’s also important to handle all chemicals with appropriate safety precautions.


properties

IUPAC Name

6-chloro-N-(3-ethoxy-1H-pyrazol-5-yl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O3/c1-2-19-9-5-8(14-15-9)13-10-6(16(17)18)3-4-7(11)12-10/h3-5H,2H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSPWQPACKMUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743556
Record name 6-Chloro-N-(3-ethoxy-1H-pyrazol-5-yl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine

CAS RN

1079275-41-4
Record name 6-Chloro-N-(3-ethoxy-1H-pyrazol-5-yl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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